1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Overview
Description
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C6H18O2Si2. It is characterized by the presence of two methoxy groups and four methyl groups attached to a disilane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is primarily used in the field of organic synthesis. Its primary targets are organic compounds, specifically those containing carbon-carbon double bonds .
Mode of Action
The compound interacts with its targets through a process known as silylation. In this process, the silicon atoms in the compound form bonds with the carbon atoms in the target molecule . This interaction results in the formation of a new compound with altered properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the silylation pathway. This pathway involves the addition of silicon atoms to organic compounds, altering their structure and properties . The downstream effects of this pathway can include changes in the reactivity, stability, and solubility of the target compounds .
Pharmacokinetics
It’s important to note that the compound is volatile and can be absorbed through inhalation . Its impact on bioavailability is more relevant in the context of the target compounds it modifies through silylation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the changes it induces in the target compounds. By adding silicon atoms to these compounds, it can alter their physical and chemical properties, potentially making them more useful or effective for certain applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is flammable and should be handled in a well-ventilated area away from sources of ignition . Additionally, it should be stored in a cool, dry place to maintain its stability .
Preparation Methods
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be synthesized through several methods. One common synthetic route involves the reaction between dimethoxymethylsilane and chlorodimethylsilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include palladium catalysts for silylation reactions and other transition metal catalysts.
Scientific Research Applications
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane has several scientific research applications:
Chemistry: It is used in the palladium-catalyzed bis-silylation of 1,4-diethynylbenzene to obtain crack-free sol-gels.
Material Science: It is used to prepare dimethylsilylene via gas-phase flow-pyrolysis at high temperatures.
Industry: It is used in the production of various organosilicon compounds and materials.
Comparison with Similar Compounds
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be compared with other similar compounds such as:
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Similar structure but with ethoxy groups instead of methoxy groups.
1,2-Dichlorotetramethyldisilane: Contains chlorine atoms instead of methoxy groups.
1,1,3,3-Tetramethyldisiloxane: Contains an oxygen atom in the disilane backbone. These compounds have different reactivity and applications, highlighting the uniqueness of this compound in specific reactions and uses.
Properties
IUPAC Name |
methoxy-[methoxy(dimethyl)silyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGBHCIGKSXFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499031 | |
Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10124-62-6 | |
Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane displays lower reactivity in Palladium-catalyzed double silylation reactions compared to 1,2-Difluoro-1,1,2,2-tetramethyldisilane. What is the likely reason for this difference in reactivity?
A1: The difference in reactivity between this compound and 1,2-Difluoro-1,1,2,2-tetramethyldisilane in Palladium-catalyzed double silylation reactions can be attributed to the electronic properties of the substituents on the silicon atoms. The fluorine atoms in 1,2-Difluoro-1,1,2,2-tetramethyldisilane are highly electronegative, making the silicon atoms more electrophilic. This increased electrophilicity facilitates the activation of the Si-Si bond by the Palladium catalyst, leading to faster reaction rates. Conversely, the methoxy groups in this compound are electron-donating, rendering the silicon atoms less electrophilic and hindering the activation process. This electronic difference significantly impacts the disilane's ability to participate in the catalytic cycle, resulting in lower reactivity [].
Q2: The research highlights the formation of unexpected side products, like 1,2-disiloxy-1,2-diphenylethane, when using this compound with certain substrates. What does this suggest about the reaction mechanism and the potential involvement of reactive intermediates?
A2: The observation of side products such as 1,2-disiloxy-1,2-diphenylethane, particularly with less activated disilanes like this compound, suggests a more complex reaction mechanism than simple double silylation. The formation of these specific side products points towards the possible involvement of radical or silylene intermediates. These highly reactive species can arise from the interaction of the disilane with the Palladium catalyst or other reactive species present in the reaction mixture. The presence of these intermediates can lead to competing reaction pathways, explaining the observed decrease in selectivity and the formation of unexpected byproducts []. Further investigation into these alternative pathways could provide valuable insights for optimizing reaction conditions and achieving higher selectivity for the desired double silylation products.
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